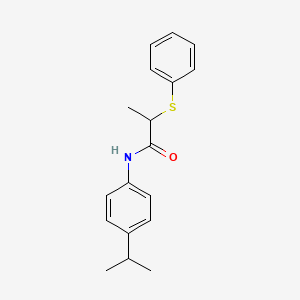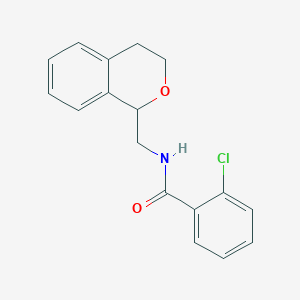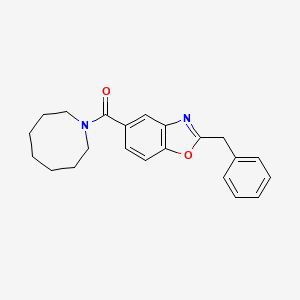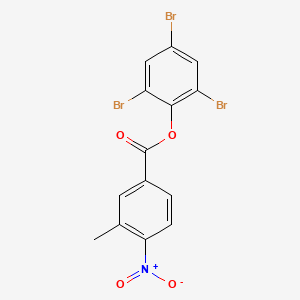
N-(4-isopropylphenyl)-2-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-(phenylthio)propanamide, also known as IPP, is a chemical compound that has gained attention in the scientific community for its potential use in research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-2-(phenylthio)propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. This compound has also been shown to inhibit the activity of HDACs, proteins that are involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has several advantages for use in lab experiments. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments. However, there are also limitations to the use of N-(4-isopropylphenyl)-2-(phenylthio)propanamide in lab experiments. This compound has not been extensively studied in vivo and its safety and toxicity have not been fully evaluated.
Orientations Futures
There are several future directions for the study of N-(4-isopropylphenyl)-2-(phenylthio)propanamide. One direction is the further investigation of the mechanism of action of this compound. The exact mechanisms by which N-(4-isopropylphenyl)-2-(phenylthio)propanamide inhibits the activity of COX-2 and HDACs need to be further elucidated. Another direction is the evaluation of the safety and toxicity of this compound. The safety and toxicity of N-(4-isopropylphenyl)-2-(phenylthio)propanamide need to be fully evaluated before it can be considered for use in clinical trials. Finally, the potential use of N-(4-isopropylphenyl)-2-(phenylthio)propanamide in the treatment of other diseases and conditions should be explored.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been achieved through various methods. One method involves the reaction of 4-isopropylbenzaldehyde with phenylmagnesium bromide to form 4-isopropylphenylmagnesium bromide. This compound is then reacted with 2-chlorothiophene to form N-(4-isopropylphenyl)-2-(phenylthio)propanamide. Another method involves the reaction of 4-isopropylbenzaldehyde with phenylacetic acid in the presence of thionyl chloride to form N-(4-isopropylphenyl)-2-(phenylthio)propanamide.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been studied for its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments.
Propriétés
IUPAC Name |
2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13(2)15-9-11-16(12-10-15)19-18(20)14(3)21-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNXKALCSUDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)

![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)


![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)